6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that combines the structural features of tetrazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including antiviral and antidiabetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of 5-phenyltetrazole with pyrimidine derivatives. One common method includes the direct hetarylation of the sodium salt of 5-phenyltetrazole with 2-chloro-4,6-dimethylpyrimidine . The reaction conditions often involve heating the mixture in a boiling water bath until homogenization and cessation of gas evolution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and solvent recycling to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole and pyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield tetrazole N-oxides, while substitution reactions could produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antiviral properties, particularly against influenza viruses.
Medicine: Investigated for its antidiabetic activity and potential as a treatment for obesity.
Mechanism of Action
The mechanism of action of 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to interact with biological receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Tetrazole derivatives: Such as 5-phenyltetrazole and 5-methyl-1H-tetrazole.
Pyrimidine derivatives: Such as 2-chloro-4,6-dimethylpyrimidine and 4,6-dimethyl-2-(5-phenyl-2H-tetrazol-2-yl)pyrimidine
Uniqueness: 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its combined tetrazole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-10-6-9(13-12(20)14-10)7-18-16-11(15-17-18)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKIVFWTIIXFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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